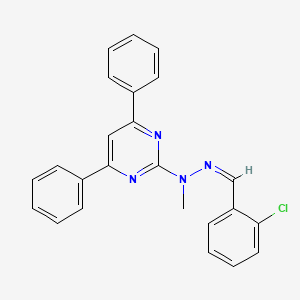![molecular formula C19H19BrN2O5S B5489437 N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine, also known as BFMPM, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a modified amino acid that has been synthesized through a complex chemical process, and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to induce apoptosis and inhibit cell growth and proliferation. In neurons, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to have anti-inflammatory effects and inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is its high purity and specificity, which makes it an ideal compound for use in scientific research. However, the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, which may limit its use in some labs. Additionally, the mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are many potential future directions for the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine in scientific research. One area of interest is the development of new drugs based on the structure of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. Another area of interest is the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine as a tool to study the role of HDACs and the PI3K/Akt/mTOR signaling pathway in cancer and other diseases. Additionally, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine may have potential applications in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress.
In conclusion, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a novel compound that has shown promising results in various scientific research fields. While the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex and expensive process, the resulting compound is highly pure and specific, making it an ideal tool for scientific research. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has potential applications in cancer research, neuroscience, and drug discovery, and may have many future directions for scientific research.
Synthesemethoden
The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex chemical process that involves multiple steps. The first step involves the synthesis of 5-bromo-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with L-phenylalanine methyl ester to form the corresponding amide. The amide is then reacted with L-methionine to form the final product, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, but the resulting compound is highly pure and has shown excellent results in various studies.
Wissenschaftliche Forschungsanwendungen
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-28-10-9-13(19(25)26)21-17(23)14(11-12-5-3-2-4-6-12)22-18(24)15-7-8-16(20)27-15/h2-8,11,13H,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGYNVPDADYCV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489391.png)


![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)

![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)